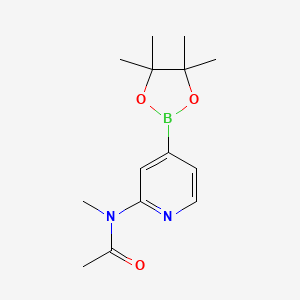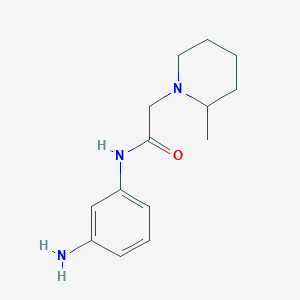
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone is an organic compound characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a bromoethanone moiety
Méthodes De Préparation
The synthesis of 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the benzyl and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives have shown biological activity, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone can be compared with other similar compounds, such as:
3-Benzyl-5-hydroxyphenylcarbamates: These compounds have shown antitubercular activity and are structurally related due to the presence of the benzyl and hydroxyphenyl groups.
Oxazolidin-2-ones: These compounds are known for their antibacterial activity and share some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15BrO2 |
|---|---|
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
1-[3-benzyl-5-(hydroxymethyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H15BrO2/c17-10-16(19)15-8-13(7-14(9-15)11-18)6-12-4-2-1-3-5-12/h1-5,7-9,18H,6,10-11H2 |
Clé InChI |
CEKPRIKHISWGQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)C(=O)CBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)








![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)

